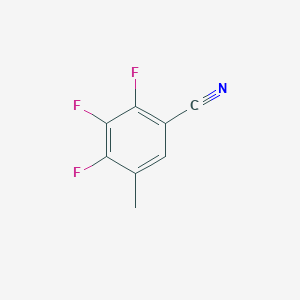
2,3,4-Trifluoro-5-methylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Trifluoro-5-methylbenzonitrile is an organic compound with the molecular formula C8H4F3N It is a derivative of benzonitrile, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms and one hydrogen atom is replaced by a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trifluoro-5-methylbenzonitrile typically involves the introduction of fluorine atoms and a nitrile group into a benzene ring. One common method is the trifluoromethylation of a suitable precursor, followed by nitrile formation. For example, starting from 2,3,4-trifluorotoluene, the compound can be synthesized through a series of reactions including halogenation, substitution, and nitrile formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize readily available starting materials and efficient catalysts to facilitate the reactions. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of production .
化学反応の分析
Types of Reactions
2,3,4-Trifluoro-5-methylbenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of various substituted benzonitriles.
Reduction: Formation of 2,3,4-trifluoro-5-methylbenzylamine.
Oxidation: Formation of 2,3,4-trifluoro-5-methylbenzoic acid.
科学的研究の応用
2,3,4-Trifluoro-5-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3,4-Trifluoro-5-methylbenzonitrile depends on its specific application. In chemical reactions, the electron-withdrawing effect of the fluorine atoms can influence the reactivity of the nitrile group and the benzene ring. This can affect the compound’s interactions with other molecules and its overall chemical behavior .
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)benzonitrile: Similar structure but with a trifluoromethyl group instead of three fluorine atoms and a methyl group.
2,3,5,6-Tetrafluorobenzonitrile: Contains four fluorine atoms on the benzene ring without a methyl group.
Uniqueness
2,3,4-Trifluoro-5-methylbenzonitrile is unique due to the specific arrangement of fluorine atoms and the presence of a methyl group. This unique structure can result in distinct chemical properties and reactivity compared to other fluorinated benzonitriles .
特性
分子式 |
C8H4F3N |
|---|---|
分子量 |
171.12 g/mol |
IUPAC名 |
2,3,4-trifluoro-5-methylbenzonitrile |
InChI |
InChI=1S/C8H4F3N/c1-4-2-5(3-12)7(10)8(11)6(4)9/h2H,1H3 |
InChIキー |
YGPGEONJNJEVRH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1F)F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-yl)methanamine](/img/structure/B15293825.png)
![(R)-1-(4-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B15293831.png)
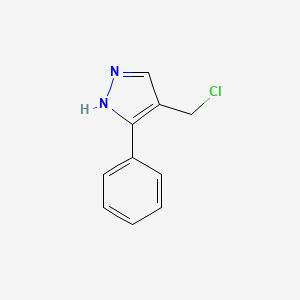
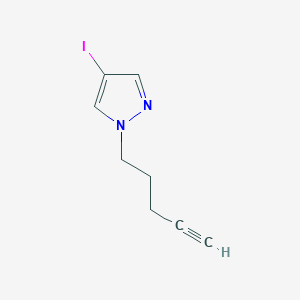





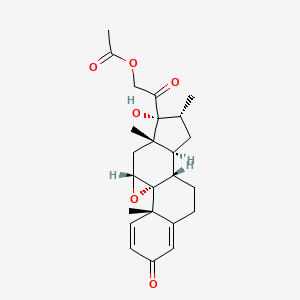
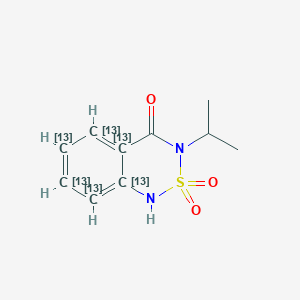
![(1S,2S,6R,14R)-5-[dideuterio-(2,2-dideuteriocyclopropyl)methyl]-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol](/img/structure/B15293879.png)
![(2R,3R,4S,5S,6R)-2-[2-decyl-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]dodecoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15293886.png)
![sodium;(E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B15293892.png)
